PYROPHYLLITE
Description
Properties
CAS No. |
141040-73-5 |
|---|---|
Molecular Formula |
C8H14N2O |
Origin of Product |
United States |
Scientific Research Applications
Properties of Pyrophyllite
This compound exhibits several advantageous properties:
- Low thermal and electrical conductivity
- High refractive index
- Low expansion coefficient
- High corrosion resistance
- Low bulk density
- Low hot-load deformation
These characteristics render this compound highly valuable across multiple industries, including ceramics, refractories, plastics, and agriculture.
Refractory Industry
This compound is extensively used in the refractory industry due to its ability to withstand high temperatures (melting point above 1,580°C) and its resistance to chemical attacks. It is utilized in:
- Insulating firebricks
- Monolithic refractories
- Foundry mold coatings
In combination with zircon, this compound enhances the performance of refractories in contact with molten metals, such as ladle and tundish liners .
Ceramic Industry
In ceramics, this compound serves as a substitute for feldspar and kaolinite. Its addition helps reduce shrinkage and cracking during firing processes while enhancing thermal shock resistance. Applications include:
- Tiles
- Porcelain
- Sanitary ware
The mineral’s low thermal expansion makes it ideal for high-quality ceramic products .
Plastics and Paints
This compound acts as a filler in various plastic products, including polyvinyl chloride (PVC) and low-density polyethylene (LDPE). It enhances the mechanical properties and reduces production costs. In the paint industry, it is used as:
- A filler material
- An extender
- A suspending agent
Its ability to maintain whiteness levels above 90% makes it particularly valuable in white cement formulations .
Agriculture
In agriculture, this compound is employed as:
- A carrier for pesticides and fertilizers
- A soil conditioner
Its low purity grades are particularly useful as dusting agents in rubber and roofing materials .
Case Study 1: this compound in Refractories
A study conducted on the use of this compound in refractory linings demonstrated that incorporating this compound significantly improved thermal stability and reduced thermal shock during metal pouring processes. The findings indicated that this compound-based refractories could withstand temperatures up to 1,810°C while maintaining structural integrity under extreme conditions .
Case Study 2: Environmental Remediation
Research has highlighted the potential of this compound in environmental applications, particularly in wastewater treatment. Its unique adsorption properties allow it to effectively remove organic contaminants from aqueous solutions, showcasing its versatility beyond traditional industrial uses .
Chemical Reactions Analysis
Dehydroxylation Reactions
Dehydroxylation involves the elimination of hydroxyl groups (OH) to form water and a dehydroxylated phase. This reaction occurs at elevated temperatures (typically >500°C) and is critical in ceramic and refractory applications.
Mechanism and Pathways
-
Cross Mechanism : Two hydroxyl groups from adjacent octahedral Al³⁺ sites react, forming a water molecule and leaving an oxygen bridge.
-
On-Site Mechanism : Hydroxyl groups within the same octahedral vacancy react.
Key Findings :
-
DFT simulations revealed activation energies of for dehydroxylation, with the cross mechanism dominating at high temperatures .
-
Intermediate phases include semidehydroxylated this compound, where partial OH loss creates metastable Al-O-Si configurations .
Table 1: Dehydroxylation Pathways
| Mechanism | Activation Energy () | Dominant Temperature | Product |
|---|---|---|---|
| Cross | 40 kcal/mol | >600°C | Dehydroxylated this compound |
| On-Site | 45 kcal/mol | 500–600°C | Semidehydroxylated phase |
Acid Leaching Reactions
This compound reacts with acids to dissolve impurities like iron oxides. Oxalic acid (C₂H₂O₄) is particularly effective for iron removal.
Reaction :
-
Acid Concentration : 0.3 M
-
Temperature : 90°C
-
Time : 60 minutes
-
Iron Removal Efficiency : 99.3%
Table 2: Acid Leaching Parameters
| Parameter | Optimal Value | Effect on Efficiency |
|---|---|---|
| Acid Concentration | 0.3 M | Maximizes Fe dissolution |
| Temperature | 90°C | Accelerates reaction kinetics |
| Particle Size | <100 µm | Increases surface area |
Flotation Reactions
This compound is separated from gangue minerals (e.g., quartz) using cationic collectors.
Collectors Used :
-
Sodium Oleate : Enhances selectivity in quartz-rich ores.
Table 3: Flotation Performance
| Collector | Recovery Rate | Al₂O₃ Enrichment | SiO₂ Reduction |
|---|---|---|---|
| Dodecylamine | 96% | 26.2% → 29.5% | 63.6% → 55.7% |
| 3-Diaminopropane | 80% | 25.0% → 27.0% | 73.4% → 65.6% |
Rehydroxylation Reactions
Dehydroxylated this compound can reabsorb water under specific conditions, reversing the dehydroxylation process.
-
Direct Rehydroxylation : Water molecules reintegrate into the Al-O-Si framework.
-
Apical Oxygen-Assisted : Structural apical oxygens mediate OH⁻ recombination.
Key Data :
-
Rehydroxylation free energy barrier: (competitive with dehydroxylation at high temperatures).
Thermal Decomposition with Calcium Carbonate
At >900°C, this compound reacts with CaCO₃ to form high-temperature phases like gehlenite (Ca₂Al₂SiO₇) :
Interaction with Iron Impurities
This compound-associated Fe (e.g., hematite, pyrite) is removed via:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrophyllite shares structural and functional similarities with other phyllosilicates, such as talc and kaolinite . Below is a detailed comparison:
Table 1: Comparative Properties of this compound, Talc, and Kaolinite
| Property | This compound | Talc | Kaolinite |
|---|---|---|---|
| Chemical Formula | Al₂Si₄O₁₀(OH)₂ | Mg₃Si₄O₁₀(OH)₂ | Al₂Si₂O₅(OH)₄ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Mohs Hardness | 1–2 | 1 | 2–2.5 |
| Specific Gravity | 2.65–2.90 | 2.58–2.83 | 2.60–2.68 |
| Layer Charge | Neutral | Neutral | Low negative charge |
| Thermal Stability | Stable up to 1,300°C | Decomposes at 800–900°C | Decomposes at 500–600°C |
| Key Uses | Refractories, ceramics | Cosmetics, paper, plastics | Ceramics, paper coating |
Structural Similarities and Differences
- Talc (Mg₃Si₄O₁₀(OH)₂) : Both this compound and talc exhibit a 2:1 layered structure (tetrahedral-octahedral-tetrahedral layers). However, talc contains magnesium in its octahedral sites, whereas this compound features aluminum. This substitution reduces talc’s thermal stability compared to this compound .
- Kaolinite (Al₂Si₂O₅(OH)₄) : Kaolinite has a 1:1 layered structure (one tetrahedral and one octahedral sheet), resulting in weaker interlayer bonding and lower mechanical strength. Unlike this compound, kaolinite’s layers carry a slight negative charge, enhancing its reactivity in aqueous environments .
Functional Comparison
- Thermal Applications : this compound’s superior thermal resistance makes it ideal for refractory linings in furnaces, whereas talc and kaolinite degrade at lower temperatures .
- Industrial Fillers : Talc’s softness and lubricity suit cosmetics and plastics, while this compound’s inertness and whiteness favor high-temperature ceramic glazes .
- Reactivity : Kaolinite’s charge and smaller particle size enhance its use in paper coating and catalysis, unlike the chemically inert this compound .
Research Findings
Thermal Behavior : Studies show this compound retains structural integrity up to 1,300°C, while talc undergoes dehydroxylation at 800°C, forming enstatite (MgSiO₃) . Kaolinite transforms into metakaolin at 550°C, losing its layered structure .
Mechanical Properties : this compound’s neutral interlayer charge results in lower plasticity compared to kaolinite, limiting its use in clay-based ceramics but favoring dimensionally stable refractories .
Environmental Impact : Talc mining raises concerns over asbestos contamination, whereas this compound deposits are typically asbestos-free, making it safer for industrial use .
Q & A
Q. What are the key mineralogical characteristics of pyrophyllite that influence its behavior in high-temperature experimental conditions?
Methodological Answer: this compound’s thermal stability and phase transitions under varying temperatures can be studied using X-ray diffraction (XRD) to track structural changes, thermogravimetric analysis (TGA) to measure mass loss, and differential scanning calorimetry (DSC) to identify endo-/exothermic reactions. Petrographic microscopy combined with SEM-EDS analysis helps correlate microstructural features (e.g., cleavage, grain boundaries) with thermal behavior. Standardized experimental protocols (e.g., heating rates, atmospheric control) are critical to ensure reproducibility .
Q. How can researchers differentiate this compound from similar phyllosilicates (e.g., talc, muscovite) in geological samples?
Methodological Answer: Use a combination of:
- XRD for crystallographic distinctions (e.g., basal spacing differences).
- FTIR spectroscopy to identify unique OH-stretching bands.
- Electron microprobe analysis to quantify Al/Si ratios and trace elements. Cross-validation with geological context (e.g., metamorphic grade, associated minerals) is essential to avoid misidentification .
Q. What geochemical tools are recommended for analyzing this compound-rich deposits in diverse geological settings?
Methodological Answer: Bulk-rock geochemistry (ICP-MS/OES) paired with laser ablation ICP-MS for in-situ trace-element mapping. Tools like the pyrolite Python package enable compositional data analysis (e.g., log-ratio transformations) to interpret elemental correlations and provenance. Field sampling must adhere to representativeness protocols (e.g., incremental sampling to minimize heterogeneity bias) .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermodynamic properties (e.g., enthalpy of formation) be resolved in computational models?
Methodological Answer:
- Conduct high-precision calorimetry under controlled conditions (e.g., humidity, pressure) to reduce measurement variability.
- Compare results with ab initio simulations (e.g., density functional theory) to identify discrepancies between empirical and theoretical values.
- Apply error-propagation frameworks (e.g., Monte Carlo uncertainty analysis) to quantify confidence intervals .
Q. What advanced spectroscopic techniques are suitable for probing this compound’s surface reactivity in aqueous environments?
Methodological Answer:
- Atomic force microscopy (AFM) to map surface charge and dissolution kinetics at nanoscale resolution.
- X-ray photoelectron spectroscopy (XPS) to analyze elemental oxidation states at the mineral-water interface.
- In-situ Raman spectroscopy to monitor real-time structural changes during fluid interaction. Calibration against reference materials (e.g., kaolinite) is advised to validate interpretations .
Q. How can researchers design experiments to address this compound’s role in trace-element mobilization during metamorphic processes?
Methodological Answer:
- Use hydrothermal reactors to simulate metamorphic conditions (e.g., 300–500°C, 1–2 GPa) with controlled fluid chemistry.
- Employ isotopic tracers (e.g., δ⁷Li, δ³⁴S) to track element partitioning between this compound and coexisting phases.
- Integrate machine learning (e.g., random forest regression) to model multivariate dependencies in large geochemical datasets .
Methodological Frameworks
- Data Contradiction Analysis : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to isolate variables (e.g., comparing this compound from different localities). Systematic reviews with meta-analysis can reconcile conflicting datasets .
- Experimental Reproducibility : Document subsampling protocols (e.g., coning/quartering for particulate samples) and analytical parameters (e.g., spectrometer resolution) in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
